molecular formula C11H21NO3 B3324581 tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate CAS No. 1909294-25-2

tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate

Cat. No. B3324581
CAS RN: 1909294-25-2
M. Wt: 215.29
InChI Key: MEYHEQDHYZKZJR-UHFFFAOYSA-N
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Description

This compound, also known as tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate, has the CAS Number: 1070295-74-7 . It has a molecular weight of 216.28 and its IUPAC name is tert-butyl (3S,5R)-5- (hydroxymethyl)-3-pyrrolidinylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Decomposition and Environmental Fate

  • Decomposition of Methyl Tert-Butyl Ether (MTBE)

    Studies have explored the decomposition of MTBE, a compound structurally related to tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate, using cold plasma reactors. These reactors demonstrate feasibility for decomposing and converting MTBE into various compounds, indicating potential applications in environmental remediation and pollution control (Hsieh et al., 2011).

  • Environmental Behavior and Fate of MTBE

    Research reviews have detailed how MTBE, when released into the environment, particularly affects water bodies due to its high solubility. This has implications for understanding the environmental behavior of similar compounds, potentially including tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate (Squillace et al., 1997).

Biodegradation and Remediation

  • Biodegradation and Bioremediation of MTBE: Evidence supports the biotransformation and complete mineralization of MTBE under aerobic conditions, with increasing evidence under anaerobic conditions. This research offers insights into microbial degradation pathways that could be relevant to similar chemical compounds (Fiorenza & Rifai, 2003).

Synthetic Applications and Chemical Analysis

  • Synthetic Routes of Vandetanib

    Analysis of synthetic routes for Vandetanib has highlighted the use of tert-butyl piperidine derivatives as intermediates, suggesting potential synthetic applications for tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate in pharmaceutical manufacturing (Mi, 2015).

  • Adsorption Studies for MTBE Removal

    Research into the adsorption of MTBE from the environment points to the efficacy of various adsorbents, which could inform purification and remediation strategies for related compounds (Vakili et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P301+P312-P302+P352-P304+P340-P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYHEQDHYZKZJR-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate

CAS RN

955028-51-0
Record name rac-tert-butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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